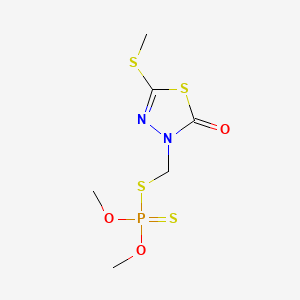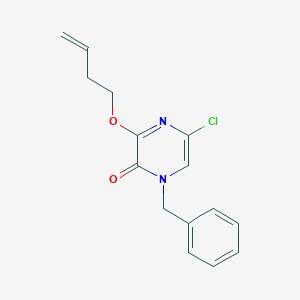![molecular formula C10H9ClN2O2 B12905981 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-07-6](/img/structure/B12905981.png)
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Méthodes De Préparation
The synthesis of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxypyridine with chloroacetyl chloride in the presence of a base, followed by cyclization with guanidine to form the pyridopyrimidine core. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Analyse Des Réactions Chimiques
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored for the development of new drugs and pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its anticancer and antiviral activities.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Exhibits antimicrobial properties.
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Used in the development of antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
88405-07-6 |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
3-chloro-2-ethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-8(11)10(14)13-6-4-3-5-7(13)12-9/h3-6H,2H2,1H3 |
Clé InChI |
OGLZUENZBIECSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)N2C=CC=CC2=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)

